molecular formula C23H19ClFN3OS B2697977 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478041-82-6

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime

Cat. No.: B2697977
CAS No.: 478041-82-6
M. Wt: 439.93
InChI Key: RHRDSKFSTDBEMA-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime is a heterocyclic oxime derivative characterized by a fused imidazo-benzothiazole core. Its structure includes a 4-chlorophenyl group at position 2 and an O-(3-fluorobenzyl)oxime moiety at position 3. The presence of fluorine and chlorine substituents likely enhances its metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-N-[(3-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3OS/c24-17-10-8-16(9-11-17)22-20(13-26-29-14-15-4-3-5-18(25)12-15)28-19-6-1-2-7-21(19)30-23(28)27-22/h3-5,8-13H,1-2,6-7,14H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRDSKFSTDBEMA-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime (CAS No. 478041-82-6) is a synthetic derivative of imidazo[2,1-b]benzothiazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C23H19ClFN3OS
  • Molecular Weight : 439.93 g/mol
  • Density : 1.49 g/cm³ (predicted)
  • pKa : 4.93 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial, anticancer, and enzyme inhibitor agent.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]benzothiazole exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of related compounds, several showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The specific compound has not been extensively tested in isolation for antimicrobial effects; however, its structural analogs have demonstrated promising results.

Enzyme Inhibition

One notable area of research is the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to exhibit strong AChE inhibition with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting biological activity. The presence of the chlorophenyl and fluorobenzyl groups is hypothesized to enhance lipophilicity and improve binding interactions with biological targets. The oxime functionality may contribute to increased reactivity and specificity towards certain enzymes or receptors.

Case Studies and Experimental Findings

A recent study highlighted the synthesis and biological evaluation of various imidazo[2,1-b]benzothiazole derivatives. Among these, some exhibited selective cytotoxicity towards cancer cells with IC50 values ranging from 10 µM to 50 µM depending on the substituents present . Although specific data for our compound is not available, these findings support the hypothesis that modifications in substituents can significantly impact biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent(s) Pharmacological Target Key Properties
Target Compound: 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime Imidazo[2,1-b][1,3]benzothiazole O-(3-fluorobenzyl)oxime, 4-Cl-phenyl CAR (inferred) Enhanced lipophilicity due to fluorine; potential CAR activation
Analog 1: 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(4-fluorobenzyl)oxime Imidazo[2,1-b][1,3]benzothiazole O-(4-fluorobenzyl)oxime, 4-Cl-phenyl Unknown Steric and electronic effects differ due to fluorine position; may alter binding
CITCO: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Imidazo[2,1-b][1,3]thiazole O-(3,4-dichlorobenzyl)oxime, 4-Cl-phenyl CAR (confirmed) Potent CAR activator; higher logP due to dichloro substitution
Thiophenecarbohydrazide Analog: N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide Imidazo[2,1-b][1,3]benzothiazole Thiophenecarbohydrazide Unreported Hydrazide group may confer distinct reactivity or solubility profiles

Structural and Functional Insights

  • Substituent Position Effects: The target compound’s 3-fluorobenzyl oxime group differs from its 4-fluoro analog (Analog 1) in electronic and steric properties.
  • Halogenation Impact: CITCO, with a 3,4-dichlorobenzyl oxime, exhibits higher lipophilicity (logP) than the target compound’s mono-fluorinated analog. This likely enhances membrane permeability but may reduce solubility .
  • Functional Group Variation : The thiophenecarbohydrazide analog replaces the oxime with a carbohydrazide group, altering hydrogen-bonding capacity and possibly shifting biological targets .

Pharmacological Implications

  • CAR Activation : CITCO’s confirmed CAR activation suggests the target compound may share this activity, though fluorine’s electronegativity could modulate efficacy compared to chlorine .
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism, extending half-life compared to chlorinated analogs like CITCO .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. Key steps include:
  • Catalytic Conditions : Use PEG-400 as a green solvent with Bleaching Earth Clay (BEC, pH 12.5) as a catalyst to enhance regioselectivity and reduce side reactions .
  • Temperature Control : Maintain 70–80°C during oxime formation to balance reaction rate and byproduct suppression .
  • Purification : Employ TLC for real-time monitoring (hexane:ethyl acetate, 7:3) and recrystallization in aqueous acetic acid for high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for imidazo-benzothiazole protons (δ 6.8–8.2 ppm) and oxime protons (δ 8.5–9.0 ppm). Compare with analogous compounds (e.g., 6-(4-chlorophenyl)imidazo[2,1-b]thiazole derivatives) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxime (N–O, ~930 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 468.2) .

Q. What strategies address poor solubility in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO:water (1:4) or cyclodextrin-based systems to enhance aqueous solubility .
  • Prodrug Design : Modify the oxime group to a phosphate ester for improved hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 3-fluorobenzyl with 3,4-dichlorobenzyl) to assess halogen effects on target binding .
  • Functional Group Swaps : Replace the oxime with hydrazone or semicarbazone to evaluate stability and potency .
  • Biological Testing : Use kinase inhibition assays (e.g., EGFR or MAPK) to correlate structural changes with IC₅₀ values .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the compound’s InChI key (from PubChem) and target crystal structures (e.g., PDB ID 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the imidazo-benzothiazole core in ATP-binding pockets .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, δ 2.4 ppm for CH₃) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition for bond angles/lengths) .

Q. What protocols assess metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific interactions .

Critical Notes

  • Contradictions : and report divergent optimal temperatures for oxime formation (70–80°C vs. 60–65°C). Resolve by testing both ranges with TLC monitoring.
  • Unreliable Sources : BenchChem () excluded per user guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.